1-Tetradecanesulfonic acid

CAS No.: 7314-37-6

Cat. No.: VC17966152

Molecular Formula: C14H30O3S

Molecular Weight: 278.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7314-37-6 |

|---|---|

| Molecular Formula | C14H30O3S |

| Molecular Weight | 278.45 g/mol |

| IUPAC Name | tetradecane-1-sulfonic acid |

| Standard InChI | InChI=1S/C14H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H,15,16,17) |

| Standard InChI Key | MYOWBHNETUSQPA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCS(=O)(=O)O |

Introduction

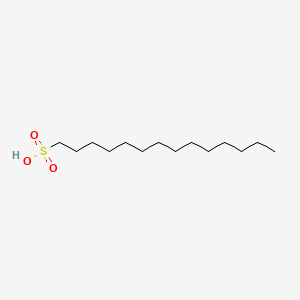

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Tetradecanesulfonic acid consists of a 14-carbon alkyl chain bonded to a sulfonic acid group (-SO3H). The IUPAC name, tetradecane-1-sulfonic acid, reflects its unbranched structure . Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C14H30O3S | |

| SMILES | CCCCCCCCCCCCCCS(=O)(=O)O | |

| InChIKey | MYOWBHNETUSQPA-UHFFFAOYSA-N | |

| XLogP3 | 5.8 |

The compound’s hydrophobicity (XLogP3 = 5.8) arises from its alkyl chain, while the sulfonic acid group confers strong acidity (pKa ≈ −1) .

Physical Characteristics

1-Tetradecanesulfonic acid displays the following properties:

| Property | Value | Source |

|---|---|---|

| Melting point | 225–227°C (sodium salt) | |

| Water solubility | Miscible in hot water | |

| Appearance | White crystalline powder |

The sodium salt form (C14H31NaO3S) exhibits improved thermal stability, with decomposition initiating above 250°C .

Synthesis and Industrial Production

Nucleophilic Sulfonation

The primary synthesis route involves reacting 1-bromotetradecane with sodium sulfite (Na2SO3) under phase-transfer conditions :

-

Catalyst: Tetra-n-propylammonium bromide (4.2 g/mol)

-

Reaction time: 20 hours

-

Yield: 64%

-

Purity: ≥99.6% (after ethanol recrystallization)

Scalability Challenges

Industrial production faces hurdles in:

-

Byproduct formation: Residual bromide ions require ion-exchange purification .

-

Energy costs: Prolonged refluxing at 85°C increases operational expenses .

Applications in Modern Chemistry

Surfactant Science

As an anionic surfactant, 1-tetradecanesulfonic acid:

-

Reduces water surface tension to 32 mN/m at 0.1% concentration

-

Forms micelles with a critical micelle concentration (CMC) of 1.2 mM

Chromatographic Reagent

The sodium salt (CAS 6994-45-2) serves as an ion-pairing agent in reversed-phase HPLC:

| Application | Performance Metrics | Source |

|---|---|---|

| Cation separation | Retention factor (k) = 2.1–4.7 | |

| Peak symmetry | Asymmetry factor ≤1.3 |

Organic Synthesis

-

Acid catalyst: Facilitates esterification reactions at 80°C with 92% conversion

-

Sulfonation agent: Introduces sulfonic groups into aromatic systems

Analytical Characterization

Spectroscopic Profiles

UV-Vis absorption (1 mg/mL in H2O) :

| Wavelength (nm) | Absorbance |

|---|---|

| 210 | 0.10 |

| 220 | 0.06 |

| 260 | 0.02 |

-

S=O asymmetric stretch: 1185 cm⁻¹

-

S-O symmetric stretch: 1040 cm⁻¹

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume